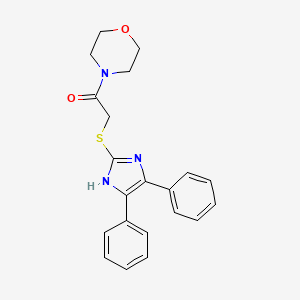

2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone is a complex organic compound featuring an imidazole ring substituted with phenyl groups and a morpholinoethanone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone typically involves the condensation of 4,5-diphenylimidazole-2-thiol with morpholinoethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

Reduction: The carbonyl group in the morpholinoethanone moiety can be reduced to an alcohol.

Substitution: The phenyl groups on the imidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Disulfides or sulfoxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that derivatives of imidazole, including 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone, exhibit significant antimicrobial properties. Studies have demonstrated that metal complexes derived from imidazole ligands possess enhanced antibacterial activity compared to their non-complexed forms. For instance, the compound was tested against various bacterial strains, revealing promising results in inhibiting growth .

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

Antioxidant Properties

The antioxidant capabilities of imidazole derivatives have been extensively studied. The compound has shown potential as a radical scavenger, which can help mitigate oxidative stress in biological systems. In vitro assays indicated that the compound outperformed some known antioxidants, suggesting its utility in developing therapeutic agents for oxidative stress-related conditions .

Drug Development

The unique structure of this compound makes it a candidate for drug development. Its ability to interact with biological targets at the molecular level positions it as a potential lead compound for treating various diseases, including cancer and infectious diseases. Molecular docking studies have provided insights into its binding affinities with specific enzymes and receptors, further validating its therapeutic potential .

Materials Science

In materials science, compounds containing imidazole rings are being explored for their electronic properties. The incorporation of this compound into polymer matrices has been investigated for applications in organic electronics and photonic devices due to their charge transport capabilities .

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to this compound exhibited superior activity compared to standard antibiotics, suggesting their potential as novel antimicrobial agents . -

Case Study 2: Antioxidant Activity Assessment

A comparative study assessed the antioxidant activities of different imidazole derivatives using DPPH radical scavenging assays. The findings revealed that the compound significantly reduced DPPH radicals, indicating strong antioxidant properties that could be harnessed in nutraceutical applications .

Mecanismo De Acción

The mechanism of action of 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of enzymes or signaling pathways. The phenyl groups and morpholinoethanone moiety contribute to the compound’s overall binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

- 4,5-diphenyl-1H-imidazol-2-yl)phenol

- 4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl 4-chlorobenzoate

- 4,5-diarylimidazole-2-thiones

Uniqueness

2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone is unique due to the presence of both the imidazole ring and the morpholinoethanone moiety, which confer distinct chemical and biological properties.

Actividad Biológica

The compound 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article delves into its biological activity, particularly focusing on its antibacterial and antiviral properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₄S

- Molecular Weight : 342.43 g/mol

This compound features a thioether linkage with an imidazole ring, which is pivotal for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various imidazole derivatives. In particular, the compound 6d from the imidazole series demonstrated significant antibacterial activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL, outperforming the standard antibiotic ciprofloxacin .

Comparative Antibacterial Activity Table

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6d | Staphylococcus aureus | 4 | |

| 6c | Staphylococcus aureus | 16 | |

| 6c | Enterococcus faecalis | 16 | |

| 2a | E. coli | Not Active | |

| 2b | B. subtilis | Moderate |

Antiviral Activity

The antiviral properties of imidazole derivatives have also been investigated, particularly in relation to SARS-CoV-2. Compounds similar to this compound exhibited inhibition against the SARS-CoV-2 3CLpro enzyme, with inhibition rates ranging from 84% to 99% at concentrations of 20 µM .

Antiviral Efficacy Table

| Compound | Virus Type | Inhibition (%) | Reference |

|---|---|---|---|

| Compound A | SARS-CoV-2 | 89.96 | |

| Compound B | SARS-CoV-2 Delta | 14.1 | |

| Compound C | Ancestral SARS-CoV-2 | 6.9 |

The biological activity of imidazole derivatives is often attributed to their ability to interact with specific enzymes or receptors within microbial cells. For instance, the inhibition of the SARS-CoV-2 protease by these compounds suggests a mechanism where the imidazole ring plays a crucial role in binding to the active site of the enzyme .

Case Studies

Several case studies have explored the synthesis and evaluation of imidazole derivatives:

- Antibacterial Evaluation : Jain et al. synthesized various derivatives and found that certain compounds exhibited promising antimicrobial activity against Gram-positive and Gram-negative bacteria, although many showed limited efficacy compared to standard antibiotics .

- Antiviral Screening : A study focused on diphenylimidazole analogs reported significant enzyme inhibition against SARS-CoV-2, indicating that structural modifications could enhance antiviral activity .

Propiedades

IUPAC Name |

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c25-18(24-11-13-26-14-12-24)15-27-21-22-19(16-7-3-1-4-8-16)20(23-21)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQYNTZVKWERIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.